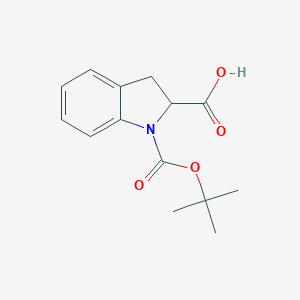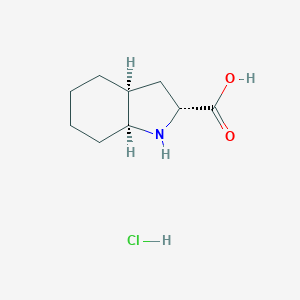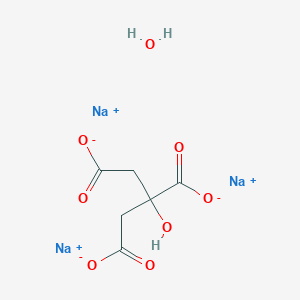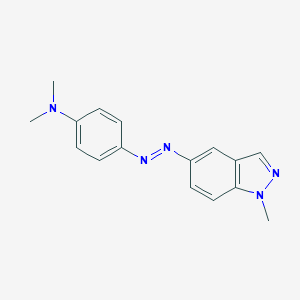
1-Methyl-5-(4-dimethylaminophenylazo)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(4-dimethylaminophenylazo)indazole, also known as MADIA, is a synthetic compound that is used in scientific research applications. It is a member of the indazole family of compounds and has been studied extensively for its biochemical and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(4-dimethylaminophenylazo)indazole is not fully understood. However, it is believed to work by binding to specific enzymes and receptors, thereby inhibiting their activity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to bind to the active site of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. By inhibiting the activity of acetylcholinesterase, 1-Methyl-5-(4-dimethylaminophenylazo)indazole can increase the levels of acetylcholine in the brain, which may have therapeutic benefits.
Biochemische Und Physiologische Effekte
1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has also been shown to inhibit the activity of butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the peripheral nervous system. This can lead to increased levels of acetylcholine in the body, which can have therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-5-(4-dimethylaminophenylazo)indazole in lab experiments is its specificity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to selectively bind to specific enzymes and receptors, which can make it a useful tool for studying their activity. However, one of the limitations of using 1-Methyl-5-(4-dimethylaminophenylazo)indazole is its potential toxicity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-Methyl-5-(4-dimethylaminophenylazo)indazole. One area of research is to further elucidate the mechanism of action of 1-Methyl-5-(4-dimethylaminophenylazo)indazole. This could involve studying its binding affinity for specific enzymes and receptors, as well as its effects on downstream signaling pathways. Another area of research is to explore the therapeutic potential of 1-Methyl-5-(4-dimethylaminophenylazo)indazole. It has been shown to have potential as a treatment for Alzheimer's disease, and further research could explore its potential use in other neurological disorders. Finally, future research could focus on developing new synthetic methods for 1-Methyl-5-(4-dimethylaminophenylazo)indazole, which could improve its yield and purity.
Synthesemethoden
The synthesis of 1-Methyl-5-(4-dimethylaminophenylazo)indazole involves the reaction of 5-nitroindazole with 4-dimethylaminophenyl diazonium salt in the presence of sodium acetate. The resulting product is then reduced with sodium sulfide to yield 1-Methyl-5-(4-dimethylaminophenylazo)indazole. The synthesis method has been optimized to produce high yields of pure 1-Methyl-5-(4-dimethylaminophenylazo)indazole.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(4-dimethylaminophenylazo)indazole has been used in scientific research to study the mechanism of action of various enzymes and receptors. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Eigenschaften
CAS-Nummer |
122168-69-8 |
|---|---|
Produktname |
1-Methyl-5-(4-dimethylaminophenylazo)indazole |
Molekularformel |
C16H17N5 |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(1-methylindazol-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C16H17N5/c1-20(2)15-7-4-13(5-8-15)18-19-14-6-9-16-12(10-14)11-17-21(16)3/h4-11H,1-3H3 |
InChI-Schlüssel |
DSECSDALDFEVBN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C=N1 |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C=N1 |
Synonyme |
1-methyl-5-(4-dimethylaminophenylazo)indazole NMe5I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





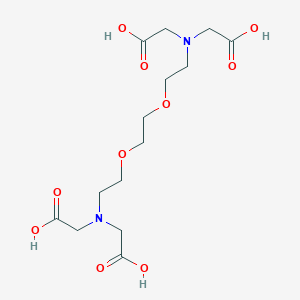
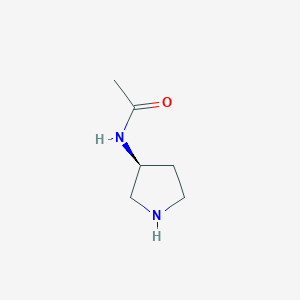
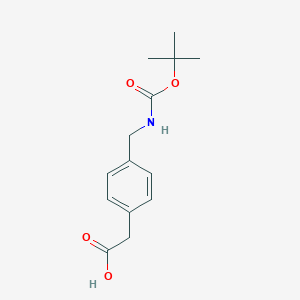


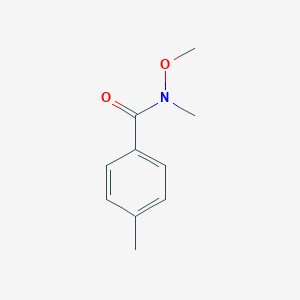
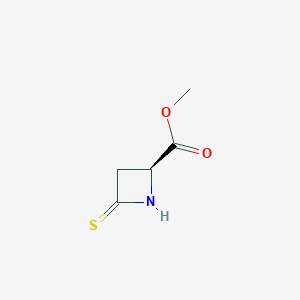
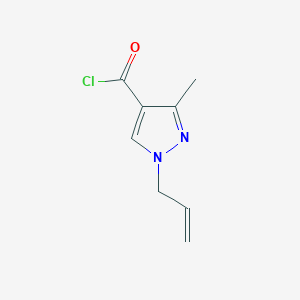
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)
